molecular formula C12H15F3N2O B1386573 {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol CAS No. 1086376-64-8

{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol

Cat. No. B1386573
M. Wt: 260.26 g/mol
InChI Key: BTRZXGVIMQLXTB-UHFFFAOYSA-N
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Description

The compound “{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The trifluoromethyl group and the pyridinyl group attached to the piperidine ring could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of “{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol” is complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule. The pyridinyl group is a heterocyclic aromatic ring, which could contribute to the compound’s stability and reactivity .

Future Directions

The future directions for research on “{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol” could include further exploration of its synthesis, reactivity, and potential biological activity. Piperidine derivatives are a rich area of study in medicinal chemistry, and new compounds with this motif are continually being explored for their therapeutic potential .

properties

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-2-1-3-11(16-10)17-6-4-9(8-18)5-7-17/h1-3,9,18H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRZXGVIMQLXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199160
Record name 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol

CAS RN

1086376-64-8
Record name 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Trifluoromethyl)-2-pyridinyl]-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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